2,4-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
This sulfonamide derivative features a pyridazine core substituted with a morpholine moiety at position 6, linked via a phenyl group to a 2,4-dimethoxybenzene sulfonamide. The morpholine ring enhances solubility and bioavailability, while the dimethoxy groups may influence electronic properties and metabolic stability.
Properties
IUPAC Name |
2,4-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-29-18-6-8-21(20(15-18)30-2)32(27,28)25-17-5-3-4-16(14-17)19-7-9-22(24-23-19)26-10-12-31-13-11-26/h3-9,14-15,25H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRGGKKPHMFDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the cyclization of appropriate precursors under reflux conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chloride to form the sulfonamide group.
Industrial production methods often involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
2,4-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines and alcohols .
Scientific Research Applications
Structural Overview
The compound is characterized by:
- Sulfonamide group
- Morpholine ring
- Pyridazine ring
These functional groups contribute to its reactivity and biological activity, making it a versatile molecule for research.
Chemistry
In the field of chemistry, 2,4-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced properties.
Biology
The compound has been investigated for its potential as:
- Enzyme Inhibitor : It can modulate enzyme activities through interactions with active sites.
- Receptor Modulator : Its structural features may enhance binding affinities to specific receptors, influencing biological pathways.
Therapeutic Potential
Research has indicated several therapeutic applications:
- Anticancer Activity : Similar compounds have shown significant cytotoxic effects against cancer cell lines. For example, related sulfonamides have demonstrated IC50 values in the low micromolar range against breast and lung cancer cells.
Antimicrobial Properties
The sulfonamide class is known for antibacterial and antifungal activities. The morpholine and pyridazine moieties may enhance solubility and permeability, improving efficacy against pathogens.
Case Study 1: Anticancer Efficacy
A study demonstrated that a derivative of this compound exhibited potent cytotoxicity against A431 human epidermoid carcinoma cells, inducing apoptosis through mitochondrial pathways.
Case Study 2: Kinase Inhibition
In vitro assays indicated that derivatives effectively inhibited kinases involved in cancer progression, suggesting potential as targeted therapeutic agents.
Uniqueness of this compound
This compound is unique due to its combination of functional groups that confer specific chemical properties and biological activities not found in simpler compounds.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Core
4-Methyl-N-{3-[6-(Morpholin-4-yl)Pyridazin-3-yl]Phenyl}Benzene-1-Sulfonamide (G620-0232)
- Structural Difference : Methyl group at position 4 instead of 2,4-dimethoxy.
- Screening data () suggest utility in drug discovery pipelines, though specific activity remains undisclosed .
3,5-Dimethyl-N-{3-[6-(Morpholin-4-yl)Pyridazin-3-yl]Phenyl}Benzene-1-Sulfonamide (G620-0044)
- Structural Difference : Methyl groups at positions 3 and 5 on the benzene ring.
- Implications: Steric hindrance from dimethyl groups may alter binding kinetics in target proteins.
N-{4-[6-(Morpholin-4-yl)Pyridazin-3-yl]Phenyl}-3-(Trifluoromethyl)Benzene-1-Sulfonamide (G620-0629)
- Structural Difference : Trifluoromethyl group at position 3.
- Available in 7 mg quantities (), this compound is prioritized for preclinical toxicity studies .
Core Heterocycle Modifications
4-{[4-(Diethylamino)-6-(Morpholin-4-yl)-1,3,5-Triazin-2-yl]Amino}-N-(Pyridin-2-yl)Benzene-1-Sulfonamide (Compound 10)
- Structural Difference : Triazine core replaces pyridazine.
- Data : Melting point (240–243°C) and FTIR peaks (1503, 1526 cm⁻¹) () indicate higher thermal stability and distinct hydrogen-bonding interactions compared to pyridazine analogs. The triazine moiety may enhance binding to DNA topoisomerases or antimicrobial targets .
N-{2,4,5-Trifluoro-3-[3-(Morpholin-4-yl)Quinoxaline-6-Carbonyl]Phenyl}Propane-1-Sulfonamide (Uplarafenib)
- Structural Difference: Quinoxaline core with morpholine and sulfonamide.
- Application: Approved antineoplastic (), demonstrating that morpholine-sulfonamide hybrids are viable in oncology. The quinoxaline group likely contributes to kinase inhibition, suggesting pyridazine analogs may have similar mechanisms .
Physicochemical and Pharmacokinetic Properties
- Solubility : Methoxy groups (target compound) improve water solubility vs. methyl or CF₃ analogs.
- Bioavailability : Morpholine rings enhance passive diffusion across biological membranes in all analogs.
Biological Activity
Overview
2,4-Dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antifungal, and diuretic effects. This compound specifically is of interest due to its structural complexity and potential applications in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C22H24N4O5S
- Molecular Weight : 456.5 g/mol
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyridazine Ring : Achieved through cyclization of appropriate precursors.
- Introduction of the Morpholine Group : Accomplished via nucleophilic substitution reactions.
- Sulfonamide Formation : Finalized by reacting intermediates with sulfonyl chlorides to yield the sulfonamide group .
Anticancer Potential
Recent studies have indicated that sulfonamide derivatives, including this compound, may exhibit anticancer activity. The mechanism of action is believed to involve the inhibition of specific kinases associated with tumor growth. For instance, compounds with similar structures have shown selective inhibition of MET kinase, which is implicated in various cancers .
Cardiovascular Effects
Research has demonstrated that related sulfonamides can influence cardiovascular parameters such as perfusion pressure and coronary resistance. In isolated rat heart models, certain sulfonamide derivatives have been shown to decrease perfusion pressure significantly, suggesting potential therapeutic applications in managing hypertension and related cardiovascular conditions .
| Compound | Dose | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Compound 2 (2,5-Dichloro) | 0.001 nM | Decreased |
| Compound 3 (2-Hydrazinocarbonyl) | 0.001 nM | Decreased |
| Compound 4 (4-Aminoethyl) | 0.001 nM | Decreased |
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Calcium Channels : The compound may act as an inhibitor of calcium channels, which could account for its effects on cardiac function and vascular resistance .
Case Studies
- Cardiovascular Study : An isolated rat heart study evaluated the effects of several benzene sulfonamides on perfusion pressure and coronary resistance. The findings indicated significant decreases in perfusion pressure with certain derivatives, highlighting the potential for these compounds in cardiovascular therapy .
- Anticancer Activity Assessment : A series of experiments demonstrated that compounds similar to this compound exhibited selective inhibition against cancer cell lines through targeted kinase inhibition, suggesting a promising avenue for cancer treatment .
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks for the morpholine ring (δ 3.6–3.8 ppm for N-CH₂), pyridazine protons (δ 8.2–8.5 ppm), and sulfonamide NH (~δ 10.2 ppm) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1340–1160 cm⁻¹) and morpholine C-N stretches (1240–1200 cm⁻¹) .
- HPLC-MS : Use C18 columns with UV detection at 254 nm; electrospray ionization (ESI) in positive mode for molecular ion [M+H]+ verification .
How can X-ray crystallography resolve ambiguities in the compound’s structural conformation?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is essential for resolving tautomeric forms and sulfonamide geometry. Key steps:
- Crystallization : Optimize solvent mixtures (e.g., DCM/hexane) to obtain diffraction-quality crystals.
- Refinement : Use SHELXL for small-molecule refinement, validating bond lengths (e.g., S-N: ~1.63 Å) and dihedral angles between aromatic rings .
- Validation : Check for R-factor convergence (<5%) and ADDSYM in PLATON to detect missed symmetry .
What structure-activity relationship (SAR) insights guide the modification of this sulfonamide for enhanced bioactivity?
Advanced Research Question
- Morpholine Substitution : Replacing morpholine with piperazine increases solubility but may reduce target binding affinity in kinase assays .
- Sulfonamide Position : 2,4-Dimethoxy groups enhance membrane permeability compared to unsubstituted analogs (logP reduction by ~0.5 units) .
- Pyridazine Modifications : Fluorination at C5 improves metabolic stability (t½ increase from 2.1 to 4.7 hrs in microsomal assays) .
How can molecular docking predict binding modes to biological targets like kinases or GPCRs?
Advanced Research Question
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on morpholine’s known role in ATP-binding pocket interactions .
- Docking Workflow : Use AutoDock Vina with AMBER force fields. Align the pyridazine ring to hinge regions and sulfonamide to solvent-exposed pockets .
- Validation : Compare docking scores (ΔG ≤ −8.5 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
How should researchers address contradictions in biological assay data (e.g., IC₅₀ variability across studies)?
Advanced Research Question
- Assay Conditions : Control for ATP concentration (1 mM vs. 10 µM) in kinase assays, which impacts competitive inhibition .
- Cell Line Variability : Use isogenic models (e.g., HEK293 vs. HeLa) to isolate off-target effects. Normalize data to housekeeping genes (e.g., GAPDH) .
- Statistical Analysis : Apply two-way ANOVA with post-hoc Tukey tests to compare replicates (n ≥ 3) and minimize type I errors .
What strategies improve the compound’s solubility and formulation for in vivo studies?
Advanced Research Question
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., from 0.2 mg/mL to 1.5 mg/mL in PBS) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability (AUC increase by 2.3-fold in rodent models) .
- Co-Solvents : Use 10% DMSO/30% Captisol® in saline for intravenous administration .
Are there alternative synthetic routes to bypass toxic intermediates or improve scalability?
Advanced Research Question
- Green Chemistry : Replace Pd catalysts with Cu(I)-mediated Ullmann coupling for aryl amination, reducing heavy metal waste .
- Flow Chemistry : Continuous-flow reactors enable safer handling of sulfonyl chlorides and improve reaction reproducibility (>95% yield) .
- Enzymatic Catalysis : Lipase-assisted sulfonamide formation in aqueous media reduces organic solvent use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
